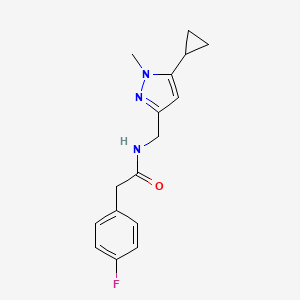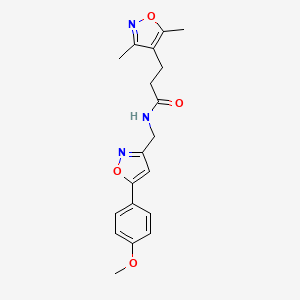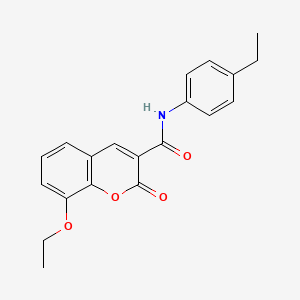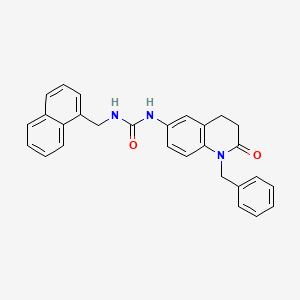
1-(2-Methyl-5-nitro-1,3-dioxan-5-yl)-2-(2-nitrophenyl)-1-oxidodiazen-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methyl-5-nitro-1,3-dioxan-5-yl)-2-(2-nitrophenyl)-1-oxidodiazen-1-ium is a complex organic compound characterized by its unique structure, which includes both nitro and dioxane groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methyl-5-nitro-1,3-dioxan-5-yl)-2-(2-nitrophenyl)-1-oxidodiazen-1-ium typically involves multi-step organic reactions The initial step often includes the nitration of a suitable precursor to introduce nitro groups This is followed by the formation of the dioxane ring through cyclization reactions
Industrial Production Methods: On an industrial scale, the production of this compound would involve optimizing the reaction conditions to maximize yield and minimize by-products. This includes precise control of temperature, pressure, and the use of continuous flow reactors to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, would also be considered to make the process more sustainable.
化学反応の分析
Types of Reactions: 1-(2-Methyl-5-nitro-1,3-dioxan-5-yl)-2-(2-nitrophenyl)-1-oxidodiazen-1-ium can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: Reduction of the nitro groups can lead to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products: The major products depend on the specific reaction conditions but can include various substituted dioxanes, nitroanilines, and other derivatives.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine: In medicine, the compound and its derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: In industrial applications, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism by which 1-(2-Methyl-5-nitro-1,3-dioxan-5-yl)-2-(2-nitrophenyl)-1-oxidodiazen-1-ium exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, altering the activity of target molecules. The dioxane ring can also interact with biological membranes, affecting their properties and functions.
類似化合物との比較
1-(2-Methyl-5-nitro-1,3-dioxan-5-yl)-2-phenyl-1-oxidodiazen-1-ium: Lacks the additional nitro group on the phenyl ring.
1-(2-Methyl-1,3-dioxan-5-yl)-2-(2-nitrophenyl)-1-oxidodiazen-1-ium: Lacks the nitro group on the dioxane ring.
Uniqueness: The presence of both nitro groups and the dioxane ring in 1-(2-Methyl-5-nitro-1,3-dioxan-5-yl)-2-(2-nitrophenyl)-1-oxidodiazen-1-ium makes it unique compared to similar compounds. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for further research and development.
特性
IUPAC Name |
(2-methyl-5-nitro-1,3-dioxan-5-yl)-(2-nitrophenyl)imino-oxidoazanium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O7/c1-8-21-6-11(7-22-8,15(19)20)14(18)12-9-4-2-3-5-10(9)13(16)17/h2-5,8H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDFBOAZZJSCGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OCC(CO1)([N+](=NC2=CC=CC=C2[N+](=O)[O-])[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2599227.png)
![5-(3-Fluoro-4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2599229.png)
![{3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}methanol](/img/structure/B2599230.png)
![6-Methyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2599231.png)
![2-Cyclopropyl-4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2599232.png)

![1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-OL hydrochloride](/img/new.no-structure.jpg)


![N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2599240.png)
![1-(4-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2599241.png)
